molecular formula C21H17N3O3 B12177340 N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12177340
M. Wt: 359.4 g/mol
InChI Key: ONMNFIFQQVKECC-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the oxazolo[5,4-b]pyridine family. This compound is of significant interest due to its diverse pharmacological properties, including antimicrobial, antiviral, anticonvulsant, antifungal, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid . The product is obtained as an off-white solid with a melting point of 165–168°C .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles attached to the pyridine ring.

Scientific Research Applications

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-methoxyphenyl)-3-methyl-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its methoxy and phenyl groups contribute to its enhanced biological activity compared to other similar compounds .

Properties

Molecular Formula

C21H17N3O3

Molecular Weight

359.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H17N3O3/c1-13-19-15(20(25)22-16-10-6-7-11-18(16)26-2)12-17(23-21(19)27-24-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,22,25)

InChI Key

ONMNFIFQQVKECC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4OC

Origin of Product

United States

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